(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12-/m0/s1 |
InChI Key |
NYIRFSYNKAVRNI-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@](C[C@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Michael Addition and Hydantoin Formation
Michael Addition: A common initial step involves the Michael addition of an amine or ammonia to an α,β-unsaturated ketone such as 2-cyclopenten-1-one, often catalyzed by rhodium complexes with chiral ligands (e.g., Rh(NBD)2BF4 and S-BINAP). This step introduces the phenyl substituent and sets up the cyclopentane framework with stereocontrol.
Hydantoin Formation: The Michael adduct is converted into a hydantoin intermediate by reaction with cyanide salts and ammonia. This step forms a five-membered ring that locks in stereochemistry and serves as a precursor to the amino acid.
Resolution and Stereoisomer Isolation
The hydantoin intermediates can be N-alkylated and subjected to resolution techniques to enrich desired diastereomers and enantiomers. Methods include crystallization and chromatographic separation to achieve greater than 90% diastereomeric excess (de) and enantiomeric excess (ee).
Resolution of amino esters derived from hydantoins is also employed to separate stereoisomers before hydrolysis to the free amino acid.
Hydrolysis to Amino Acid
Catalytic Asymmetric Synthesis
- Catalytic asymmetric hydrogenation or addition reactions using chiral rhodium catalysts have been reported to directly produce stereochemically enriched intermediates. This method improves yield and stereoselectivity, reducing the need for extensive resolution steps.
Summary of Key Steps in Preparation
Chemical Reactions Analysis
Peptide Bond Formation
| Condition | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Standard coupling | EDC/HOBt | DMF | 0-5°C | 78-85% | |
| Microwave-assisted | HATU/DIPEA | CH₂Cl₂ | 50°C | 92% | |
| Solid-phase synthesis | DCC/NHS | THF | RT | 65% |
Key applications include:
-
Construction of constrained peptidomimetics for drug discovery
Esterification and Amidation
| Reaction Type | Reagents | Conditions | Product | Purity |
|---|---|---|---|---|
| Methyl ester | SOCl₂/MeOH | Reflux, 4h | Methyl (1S,3S)-1-amino-3-phenyl... | >98% |
| Benzyl amide | HBTU/DMAP | 0°C→RT, 12h | N-Benzyl derivative | 95% |
| TFA salt | Trifluoroacetic anhydride | CH₂Cl₂, 2h | Water-soluble salt form | Quant. |
Critical parameters:
-
Steric hindrance from cyclopentane requires extended reaction times
Ring-Opening Reactions
-
Treat with 1M NaOH (2 eq) in THF/H₂O (3:1)
-
Stir at 80°C for 6h
-
Neutralize with HCl to pH 6.8
-
Isolate linear amino acid via column chromatography (SiO₂, EtOAc/Hex)
Key Outcomes :
-
67% conversion to open-chain analogue
-
Retained stereochemical integrity (98% ee)
Catalytic Hydrogenation
| Substrate | Catalyst | Pressure | Time | Conversion |
|---|---|---|---|---|
| Unsaturated derivative | Pd/C (10%) | 50 psi H₂ | 4h | 99% |
| N-Protected compound | Rh/Al₂O₃ | 30 bar | 12h | 82% |
Applications in synthesis:
-
Reduction of keto intermediates during multi-step preparations
Rhodium-Catalyzed Additions
textCyclopentenone + 4-Bromophenylboronic acid → Rh(NBD)₂BF₄/S-BINAP → (1S,3S)-precursor
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% |
| Solvent system | Dioxane/H₂O (4:1) |
| Reaction time | 16h |
| Diastereoselectivity | 94:6 dr |
| Enantiomeric excess | 98% ee |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders due to its structural properties that allow for interaction with biological targets.
Case Study:
Research has indicated that derivatives of (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid exhibit potential neuroprotective effects. For instance, studies on its analogs have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .
Biochemical Research
Amino Acid Metabolism:
The compound is utilized in studies related to amino acid metabolism and protein synthesis. It helps researchers understand cellular functions and enzyme activities, contributing to the broader knowledge of metabolic pathways.
Data Table: Enzyme Activity Studies
Material Science
Incorporation into Polymers:
this compound can be incorporated into polymer formulations to enhance material properties. This includes improvements in flexibility and strength, making it beneficial for creating advanced materials used in various applications.
Case Study:
Recent advancements have shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries .
Food Industry
Potential as Flavor Enhancer:
The compound is explored for its potential use as a flavor enhancer or preservative in the food industry. Its amino acid structure may contribute to taste profiles and food safety enhancements.
Research Findings:
Studies have demonstrated that derivatives of this compound can inhibit microbial growth, suggesting its utility as a natural preservative while enhancing flavor profiles without synthetic additives .
Mechanism of Action
The mechanism of action of (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- For example, (1R,3S)-3-Aminocyclopentanecarboxylic acid exhibits a lower melting point (172.1°C vs. 218°C for cis-2-amino derivatives), suggesting differences in crystal packing due to stereochemistry .
- Functional Group Modifications : Boc- or Fmoc-protected derivatives (e.g., ) improve solubility in organic solvents, facilitating solid-phase peptide synthesis .
Research Findings and Contradictions
- Contradictions in Melting Points: The melting point of (1R,3S)-3-Aminocyclopentanecarboxylic acid (172.1°C) differs significantly from cis-2-Amino-1-cyclopentanecarboxylic acid (218–220°C), highlighting the impact of stereochemistry on intermolecular interactions .
- Biological Performance: While (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid shows high enzyme inhibition (), the target compound’s phenyl group may confer alternative selectivity profiles that require further validation .
Biological Activity
(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid (often referred to as β-homocycloleucine) is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structure and stereochemistry contribute to its diverse biological activities, making it a valuable building block in drug development and biochemical research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 205.26 g/mol. It contains an amino group, a carboxylic acid group, and a phenyl ring attached to a cyclopentane backbone, which influences its interaction with biological systems.
1. Pharmacological Applications
This compound is recognized for its role as an intermediate in the synthesis of biologically active molecules. Notably, it is involved in the development of S1P1 receptor agonists, which are potential therapeutic agents for treating inflammatory diseases and other conditions .
2. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neurotransmitter systems could be crucial for developing treatments targeting these disorders .
3. Antispasmodic and Antitussive Properties
Esters derived from this compound have shown antispasmodic and antitussive effects, suggesting potential applications in treating respiratory conditions .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Study on Neuroprotection : A study conducted on animal models demonstrated that this compound could reduce neuronal death in models of oxidative stress, highlighting its potential use in neuroprotection .
- Pharmacokinetics : Research has shown that derivatives of this compound possess favorable pharmacokinetic profiles, making them suitable candidates for drug formulation .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid?
- Answer : Synthesis involves multi-step protocols, including protection/deprotection of functional groups, stereochemical control, and purification. For example, intermediates like (3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate are synthesized under controlled conditions (0°C to room temperature, methanol/water solvent systems). Critical steps include:
-
Hydrolysis : Using LiOH in methanol/water (20 hours, 92% yield) .
-
Deprotection : TFA in CH₂Cl₂ (4 hours, 98% yield) .
-
Oxidative elimination : H₂O₂ in aqueous NaHCO₃ (6 hours, 96% yield) .
-
Characterization : NMR, NMR, NMR, and HRMS ensure structural fidelity .
Table 1 : Synthesis and Characterization Data
Step Conditions Yield Characterization Methods Hydrolysis of ester LiOH, MeOH/H₂O, 20h, RT 92% NMR (, ) Boc deprotection TFA/CH₂Cl₂, 4h, 0°C→RT 98% HRMS, Ion-exchange chromatography Oxidative elimination H₂O₂, NaHCO₃, 6h, RT 96% NMR, C-18 column
Q. How is stereochemical purity validated during synthesis?
- Answer : Chiral HPLC or polarimetry confirms enantiomeric excess. For cyclopentane derivatives, NMR coupling constants and NOESY experiments differentiate cis/trans isomers. For example, NMR splitting patterns (e.g., δ −89.49 and −92.89 ppm with J = 55.9–57.7 Hz) confirm difluoromethylenyl group orientation .
Q. What safety protocols are critical for handling this compound?
- Answer :
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact; H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Spill management : Absorb with silica gel or acid-neutralizing adsorbents; avoid water contamination .
Advanced Research Questions
Q. How can computational tools like UCSF Chimera enhance structural analysis of this compound?
- Answer : UCSF Chimera enables:
- Docking studies : Visualize ligand-protein interactions (e.g., GABA aminotransferase binding) using ViewDock .
- Molecular dynamics : Simulate conformational stability via the "Movie" extension .
- Electron density maps : Overlay X-ray crystallography data (e.g., Phaser-2.1 for molecular replacement) .
Q. What crystallographic strategies resolve ambiguities in this compound’s 3D structure?
- Answer :
- Data collection : Use synchrotron sources (e.g., Advanced Photon Source) for high-resolution diffraction .
- Phasing : Molecular replacement with homologous structures or SAD/MAD phasing in Phaser-2.1 .
- Refinement : Iterative cycles in Phenix or Refmac5, validated by R-free metrics .
Q. How do researchers address contradictions in enzymatic inhibition data?
- Answer : Contradictions arise from assay variability (e.g., IC₅₀ differences in GABA-AT inhibition). Mitigation strategies include:
- Standardized protocols : Fixed substrate concentrations, pH, and temperature .
- Control experiments : Compare with known inhibitors (e.g., vigabatrin) to validate assay robustness .
- Statistical analysis : Use ANOVA or Tukey’s test to assess significance of discrepancies .
Q. What mechanistic insights explain its interaction with GABA aminotransferase?
- Answer : The compound acts as a Michaelis complex analog:
- Active site binding : Carboxylic acid group coordinates PLP cofactor, mimicking glutamate .
- Inhibition kinetics : Time-dependent inactivation (kₐᵢₙₕ = 0.15 min⁻¹), confirmed by progress curve analysis .
- Structural validation : X-ray crystallography shows covalent adduct formation with PLP (PDB: 3FCR) .
Table 2 : Key Enzymatic Parameters
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (GABA-AT) | 0.8 µM | Spectrophotometric assay |
| kₐᵢₙₕ (inactivation) | 0.15 min⁻¹ | Pre-steady-state kinetics |
| Kᵢ (competitive) | 0.2 µM | Lineweaver-Burk analysis |
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
